molecular formula C21H23FN4O2S2 B2768566 N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE CAS No. 392298-07-6

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2768566
CAS No.: 392298-07-6
M. Wt: 446.56
InChI Key: UDXOOTHQRDWMFX-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic-adamantane derivative featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl carbamoylmethyl sulfanyl group and an adamantane-1-carboxamide moiety.

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S2/c22-15-3-1-2-4-16(15)23-17(27)11-29-20-26-25-19(30-20)24-18(28)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXOOTHQRDWMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core

The adamantane carboxamide structure is then introduced through an amide coupling reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an alcohol.

    Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and fluoroaniline moiety are likely involved in these interactions, contributing to the compound’s overall bioactivity. Pathways affected by this compound could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural uniqueness lies in its adamantane and 2-fluorophenyl substituents. Below is a comparison with analogous heterocyclic carboxamides from the evidence:

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (N-[5-({…}thiadiazol-2-yl]adamantane-1-carboxamide) 1,3,4-Thiadiazole Adamantane-1-carboxamide, 2-fluorophenyl ~447 (estimated) Not reported Thiadiazole, carboxamide, fluorophenyl
N-(4-Ethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-oxadiazol-2-yl}sulfanyl)propanamide (8i) 1,3,4-Oxadiazole Indol-3-ylmethyl, 4-ethylphenyl 406 130–132 Oxadiazole, propanamide, indole
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) 1,3,4-Oxadiazole 2-Amino-thiazole, 4-methylphenyl 375 145–147 Oxadiazole, propanamide, amino-thiazole
N-5-Tetrazolyl-N′-arylacylurea derivatives Tetrazole Arylacylurea 250–350 (estimated) 150–220 Tetrazole, urea, aryl

Key Observations :

Core Heterocycle: The target compound’s 1,3,4-thiadiazole core differs from the oxadiazole or tetrazole rings in analogs.

Substituent Effects :

  • The adamantane group increases molecular weight and lipophilicity compared to simpler aryl or alkyl substituents, which may improve membrane permeability but reduce aqueous solubility.
  • The 2-fluorophenyl group introduces electron-withdrawing and steric effects, contrasting with electron-donating groups (e.g., methyl, ethoxy) in analogs .

Thermal Stability : The adamantane moiety likely elevates the melting point relative to compounds like 7d (145–147°C) or 8i (130–132°C), though exact data are unavailable.

Biological Activity

N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfany1)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of an adamantane core linked to a thiadiazole moiety through a sulfanyl group and a carbamoyl substituent. Its molecular formula is C18H22FN3O2SC_{18}H_{22}FN_3O_2S, with a molecular weight of approximately 357.45 g/mol. The presence of the fluorophenyl group may enhance its pharmacological properties by increasing lipophilicity and modifying receptor interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfany1)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide exhibit significant antitumor activity. For instance, a related compound demonstrated efficacy against Lewis lung carcinoma in murine models, significantly increasing survival rates when administered either orally or intraperitoneally .

The biological activity of this class of compounds often involves:

  • Inhibition of Tumor Growth : They may interfere with cellular proliferation pathways.
  • Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Immune Response : Certain compounds can enhance immune cell activity against tumors.

Case Studies

  • Lewis Lung Carcinoma Model : In a study involving the administration of related thiadiazole derivatives, researchers observed substantial tumor reduction and increased lifespan in treated mice compared to controls .
  • Antiviral Activity : Compounds derived from adamantane structures have shown antiviral properties against various viruses, suggesting potential applications in virology .

ADME Properties

The pharmacokinetic profile of N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfany1)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has been evaluated using in silico methods. Key parameters include:

  • Absorption : High predicted bioavailability due to favorable lipophilicity.
  • Distribution : Likely extensive distribution due to the lipophilic nature of the adamantane structure.
  • Metabolism : Predicted metabolic pathways suggest liver metabolism with possible active metabolites.
  • Excretion : Primarily renal excretion anticipated.

Toxicity Assessments

In vitro assays have indicated low toxicity levels, with no significant mutagenic or teratogenic effects noted in preliminary studies. Further toxicological evaluations are necessary to confirm these findings.

Q & A

Basic: What are the key steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step procedures:

Thiadiazole ring formation : React thiosemicarbazide with carbon disulfide under basic conditions (e.g., KOH) to form the 1,3,4-thiadiazole core .

Adamantane coupling : Introduce the adamantane-1-carboxamide group via nucleophilic substitution or condensation reactions using coupling agents like EDC/HOBt .

Fluorophenyl attachment : Attach the 2-fluorophenylcarbamoyl methyl sulfanyl moiety via a thiol-ether linkage, typically using a base (e.g., DIPEA) in polar aprotic solvents (e.g., DMF) .
Optimization : Microwave-assisted synthesis or flow chemistry can improve yields (e.g., 15–20% increase) and reduce reaction times .

Advanced: How can contradictory biological activity data across studies be resolved?

Contradictions often arise from variations in assay conditions or cell lines. To address this:

  • Standardize assays : Use validated cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Dose-response curves : Generate IC50 values across multiple replicates to assess reproducibility. For example, a 2024 study found IC50 = 0.73 µM in A549 cells, but discrepancies arose due to serum concentration differences .
  • Meta-analysis : Pool data from orthogonal techniques (e.g., Western blot for apoptosis markers) to confirm mechanisms .

Basic: Which characterization techniques are critical for confirming structure and purity?

  • NMR : ¹H/¹³C NMR to verify adamantane protons (δ 1.6–2.1 ppm) and thiadiazole ring integrity .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 433.49 for C14H16FN5O4S3) .
  • HPLC : Assess purity (>95% using C18 columns, 0.1% TFA/ACN gradient) .
  • X-ray crystallography : Resolve stereochemistry of the adamantane-thiadiazole interface .

Advanced: What strategies enhance the compound's metabolic stability for in vivo studies?

  • Structural modifications : Replace the methyl sulfanyl group with a sulfone to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask the carboxamide group with ester prodrugs to improve oral bioavailability .
  • Pharmacokinetic profiling : Conduct liver microsome assays (e.g., t1/2 = 2.1 hours in human microsomes) to identify metabolic hotspots .

Basic: How is the compound’s solubility and formulation addressed in experimental design?

  • Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Reported solubility: <10 µg/mL in water .
  • Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance bioavailability in animal models .

Advanced: How can computational modeling predict target interactions?

  • Docking studies : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). The fluorophenyl group shows π-π stacking with Phe723 (ΔG = -9.2 kcal/mol) .
  • MD simulations : Analyze stability of the adamantane-thiadiazole complex in lipid bilayers (e.g., 100 ns trajectories in GROMACS) .

Basic: What in vitro assays are recommended for initial biological screening?

  • Anticancer : MTT assay in HeLa, A549, and MCF-7 cells with IC50 determination .
  • Antimicrobial : Broth microdilution against S. aureus (MIC reported as 8 µg/mL) and C. albicans .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or HDACs (e.g., IC50 = 0.45 µM for HDAC6) .

Advanced: How to design structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 2-fluorophenyl group with 3,5-difluorophenyl or pyridyl to assess halogen effects .
  • Adamantane analogs : Test 2-adamantyl or diamantane derivatives for improved lipophilicity (logP = 4.2 vs. 3.8 for parent compound) .
  • Thiadiazole modifications : Introduce methyl or nitro groups at the 5-position to modulate electron density .

Basic: What are the compound’s stability profiles under varying conditions?

  • Thermal stability : DSC shows decomposition at 215°C .
  • pH stability : Degrades rapidly at pH <3 (t1/2 = 1.2 hours) but stable at pH 7.4 .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced: How to elucidate the mechanism of action using omics approaches?

  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis genes BAX and BCL2) .
  • Proteomics : SILAC labeling to quantify changes in kinase activity (e.g., 2.3-fold inhibition of Akt1) .
  • Metabolomics : LC-MS profiling to track TCA cycle intermediates and validate mitochondrial targeting .

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